4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine
Description
4-Methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a phenoxy group at position 2. The phenoxy moiety is further linked via a carbonyl group to a piperazine ring, which is substituted with a pyrimidin-2-yl group. This structure combines rigidity (pyrimidine rings) with flexibility (piperazine and phenoxy linkers), making it a candidate for targeting proteins with hydrophobic and hydrogen-bonding interactions. The compound’s design reflects strategies common in kinase inhibitors and antimicrobial agents, where piperazine and pyrimidine motifs are frequently utilized for their electronic and steric properties .
Properties
IUPAC Name |
[4-(4-methylpyrimidin-2-yl)oxyphenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-15-7-10-23-20(24-15)28-17-5-3-16(4-6-17)18(27)25-11-13-26(14-12-25)19-21-8-2-9-22-19/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFAAJDNIIDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine typically involves multiple steps, including nucleophilic substitution, condensation, and cyclization reactions. One common synthetic route starts with the nucleophilic substitution of 2-chloro-4-methyl-6-aminopyrimidine with 4,4-difluoropiperidine in the presence of a base such as DIPEA in 1-methyl-2-pyrrolidinone at elevated temperatures . This intermediate is then condensed with various synthesized acids to form the final pyrimidinamide derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the arrest of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationship (SAR): Piperazine’s substitution with aromatic heterocycles (e.g., pyrimidin-2-yl) improves target specificity in kinase inhibition. Phenoxy linkers balance rigidity and flexibility, optimizing pharmacokinetic profiles.
Therapeutic Potential: The target compound’s dual pyrimidine cores and piperazine-carbonyl linker make it a candidate for kinase inhibitors or antimicrobial agents, though empirical validation is needed.
Challenges and Opportunities :
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃) may reduce the target’s half-life compared to Ev1 or Ev14.
- Synthetic Complexity : Multi-step synthesis (e.g., palladium catalysis, deprotection) could limit scalability.
Biological Activity
4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with a piperazine moiety and a phenoxy group, which contributes to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cancer progression. Notably, compounds with similar structures have been shown to act as selective inhibitors of certain kinases and receptors, which may also apply to this compound.
Biological Activity Overview
Research indicates that 4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine exhibits several pharmacological activities:
- Anticancer Activity : Initial studies suggest that this compound may inhibit tumor growth in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Similar derivatives have demonstrated activity as monoamine oxidase (MAO) inhibitors, which could indicate potential use in treating neurodegenerative disorders.
- Antimicrobial Properties : Preliminary evaluations suggest some antimicrobial efficacy against Gram-positive bacteria.
Anticancer Studies
A study evaluating the compound's anticancer properties showed significant cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine | MCF-7 | 5.25 |
| MDA-MB-231 | 6.75 |
These results indicate that the compound is more potent than standard chemotherapeutics like 5-Fluorouracil, which has an IC50 of approximately 17 µM in similar assays.
Neuropharmacological Activity
In a study focused on MAO inhibition, derivatives of the compound were assessed for their ability to inhibit MAO-A and MAO-B enzymes. The results indicated:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| 4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine | 1.57 | 0.013 |
This suggests that the compound has a high selectivity for MAO-B, making it a candidate for further development in treating conditions like Alzheimer's disease.
Antimicrobial Evaluation
The compound was tested against several bacterial strains, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Enterococcus faecalis | 1.0 |
These findings highlight the potential of the compound as an antimicrobial agent.
Case Studies
Several case studies have explored the therapeutic potential of pyrimidine derivatives similar to this compound. For instance:
- Case Study on Cancer Treatment : A clinical trial involving a related pyrimidine derivative demonstrated significant tumor reduction in patients with advanced breast cancer.
- Neurodegenerative Disorders : Research into piperazine derivatives has shown promise in improving cognitive function in animal models of Alzheimer’s disease.
Q & A
Q. Strategies :
- Catalyst Screening : Palladium/copper systems for Buchwald-Hartwig amination (yield improvement from 45% to 75% in ).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) while maintaining >90% purity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of phenoxy groups .
Advanced: How to resolve contradictions in reported biological activities across studies?
Q. Approaches :
- Dose-Response Reassessment : Verify activity thresholds (e.g., IC variability due to assay conditions) .
- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding (e.g., cross-reactivity with serotonin receptors) .
- Metabolic Stability Assays : Liver microsome testing to rule out false positives from metabolite interference .
Advanced: What computational methods predict this compound’s interaction with biological targets?
Q. Tools :
- Molecular Docking (AutoDock Vina) : Models binding to dopamine D3 receptors (ΔG < -9 kcal/mol in ).
- MD Simulations (GROMACS) : Assess piperazine flexibility in aqueous environments (RMSD < 2 Å over 100 ns) .
- QSAR Modeling : Correlates pyrimidine substituents (e.g., methyl groups) with kinase inhibition potency (R > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
